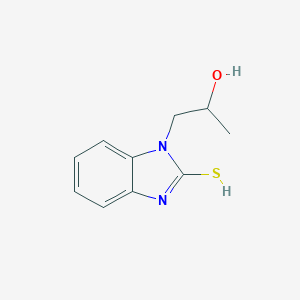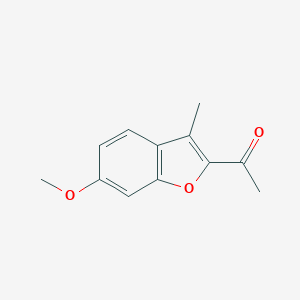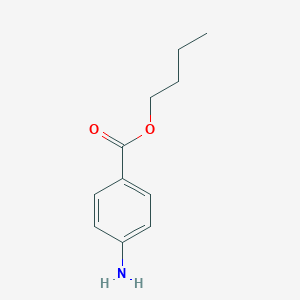
1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, with a thione group at the 2-position and a hydroxypropyl group at the 1-position. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide to form 2-mercaptobenzimidazole.
Alkylation: The 2-mercaptobenzimidazole is then alkylated with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets. The thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
2-Mercaptobenzimidazole: Lacks the hydroxypropyl group but shares the benzimidazole core and thione functionality.
1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazole-2-thione: Similar structure with a hydroxyethyl group instead of hydroxypropyl.
Uniqueness
1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of the hydroxypropyl group, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
IUPAC Name |
3-(2-hydroxypropyl)-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5,7,13H,6H2,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDXJRMUNCFICA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2NC1=S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B354388.png)
![(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B354417.png)


![2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid](/img/structure/B354427.png)

![3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B354447.png)
![4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid](/img/structure/B354516.png)
![N-[3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B354522.png)
![2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354553.png)
![2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid](/img/structure/B354560.png)
![2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid](/img/structure/B354566.png)
![2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354568.png)
